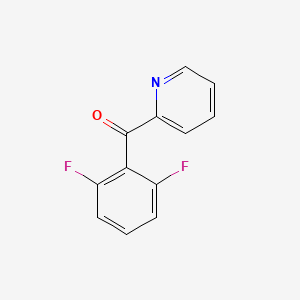

2-(2,6-Difluorobenzoyl)pyridine

Description

Structure

3D Structure

Properties

IUPAC Name |

(2,6-difluorophenyl)-pyridin-2-ylmethanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H7F2NO/c13-8-4-3-5-9(14)11(8)12(16)10-6-1-2-7-15-10/h1-7H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HSAZQRAHMBHWJA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=NC(=C1)C(=O)C2=C(C=CC=C2F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H7F2NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30642018 | |

| Record name | (2,6-Difluorophenyl)(pyridin-2-yl)methanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30642018 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

219.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

898780-24-0 | |

| Record name | (2,6-Difluorophenyl)-2-pyridinylmethanone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=898780-24-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | (2,6-Difluorophenyl)(pyridin-2-yl)methanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30642018 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Reactivity and Reaction Mechanisms of 2 2,6 Difluorobenzoyl Pyridine

Reactivity of the Pyridine (B92270) Ring System

The pyridine ring in 2-(2,6-difluorobenzoyl)pyridine is an electron-deficient system due to the electronegativity of the nitrogen atom. This inherent electronic property, further amplified by the electron-withdrawing 2,6-difluorobenzoyl substituent, profoundly influences its susceptibility to both electrophilic and nucleophilic attack.

Electrophilic Aromatic Substitution Studies

Electrophilic aromatic substitution (EAS) on the pyridine ring is generally a challenging transformation. The nitrogen atom deactivates the ring towards electrophiles by withdrawing electron density. smolecule.comlibretexts.org Furthermore, under the acidic conditions often required for EAS reactions, the pyridine nitrogen is readily protonated, forming a pyridinium (B92312) ion which is even more strongly deactivated. rsc.org

For pyridine itself, electrophilic substitution, when it does occur, overwhelmingly favors the 3- and 5-positions. nih.govwikipedia.org This is because the intermediates formed by attack at these positions are less destabilized than those from attack at the 2-, 4-, or 6-positions, where a positive charge would be placed on the electronegative nitrogen atom. In the case of 2-(2,6-difluorobenzoyl)pyridine, the strong electron-withdrawing nature of the acyl group at the 2-position further deactivates the ring, making electrophilic substitution even more difficult.

Table 1: Predicted Products of Electrophilic Aromatic Substitution on 2-(2,6-Difluorobenzoyl)pyridine

| Reagent/Conditions | Predicted Major Product(s) | Rationale |

| HNO₃/H₂SO₄ | 2-(2,6-Difluorobenzoyl)-3-nitropyridine and 2-(2,6-Difluorobenzoyl)-5-nitropyridine | The pyridine ring is highly deactivated, directing the electrophile to the meta positions (3 and 5). |

| Br₂/FeBr₃ | 2-(2,6-Difluorobenzoyl)-3-bromopyridine and 2-(2,6-Difluorobenzoyl)-5-bromopyridine | Similar to nitration, halogenation is expected to occur at the 3- and 5-positions. nih.govwikipedia.org |

Nucleophilic Additions and Substitutions on the Pyridine Moiety

In stark contrast to its resistance to electrophilic attack, the pyridine ring is activated towards nucleophilic aromatic substitution (SNA_r_), particularly at the 2- and 4-positions. nsf.govnih.gov The electron-withdrawing nitrogen atom can stabilize the negative charge in the Meisenheimer-like intermediate formed during the reaction. The presence of the 2,6-difluorobenzoyl group at the 2-position further enhances this effect.

Direct nucleophilic substitution of a hydrogen atom on the pyridine ring of 2-(2,6-difluorobenzoyl)pyridine is unlikely without the presence of a good leaving group. However, if a leaving group were present at the 4- or 6-positions, nucleophilic substitution would be highly favored.

Reactivity of the Difluorobenzoyl Moiety

The difluorobenzoyl portion of the molecule presents its own unique set of reactive sites: the carbonyl group and the fluorine-substituted aromatic ring.

Carbonyl Group Reactivity and Transformations

The carbonyl group in 2-(2,6-difluorobenzoyl)pyridine is an electrophilic center and is susceptible to nucleophilic attack. masterorganicchemistry.combyjus.com A variety of transformations can be envisaged at this position.

One notable reaction is the reductive coupling of the carbonyl group. For instance, photoreductive coupling reactions of 2-benzoylpyridine (B47108) have been reported to proceed in high yield, demonstrating the accessibility of the carbonyl carbon to radical intermediates. nsf.gov This suggests that 2-(2,6-Difluorobenzoyl)pyridine would likely undergo similar transformations.

The carbonyl group can also be a target for classic carbonyl reactions such as the Wittig reaction, which would convert the ketone into an alkene. wikipedia.orgorganic-chemistry.orgmnstate.edulumenlearning.comlibretexts.org

Table 2: Potential Carbonyl Transformations of 2-(2,6-Difluorobenzoyl)pyridine

| Reaction Type | Reagent(s) | Expected Product |

| Reduction | NaBH₄ or LiAlH₄ | (2,6-Difluorophenyl)(pyridin-2-yl)methanol |

| Grignard Reaction | R-MgBr | (2,6-Difluorophenyl)(pyridin-2-yl)(R)methanol |

| Wittig Reaction | Ph₃P=CH₂ | 1-(2,6-Difluorophenyl)-1-(pyridin-2-yl)ethene |

Reactivity of Fluorine Atoms in the Aromatic Ring

The fluorine atoms on the benzoyl ring are generally stable but can be susceptible to nucleophilic aromatic substitution (SNA_r_), particularly due to the activating effect of the ortho- and para-directing carbonyl group. nih.gov

A study on the closely related compound, 2,6-difluoro-3-(pyridin-2-yl)benzonitrile, demonstrated the successful nucleophilic substitution of the fluorine atoms. nih.gov This provides strong evidence that the fluorine atoms in 2-(2,6-difluorobenzoyl)pyridine would also be reactive towards strong nucleophiles under appropriate conditions. The reaction would likely proceed via an addition-elimination mechanism, where the nucleophile attacks the carbon bearing the fluorine atom, forming a Meisenheimer complex which then eliminates a fluoride (B91410) ion.

Table 3: Plausible Nucleophilic Substitution Reactions of the Fluorine Atoms

| Nucleophile | Product(s) |

| RO⁻ (e.g., NaOMe) | 2-(2-Fluoro-6-methoxybenzoyl)pyridine and/or 2-(2,6-Dimethoxybenzoyl)pyridine |

| R₂NH (e.g., Piperidine) | 2-(2-Fluoro-6-(piperidin-1-yl)benzoyl)pyridine and/or 2-(2,6-Di(piperidin-1-yl)benzoyl)pyridine |

Intramolecular Cyclization and Rearrangement Processes

The juxtaposition of the pyridine and difluorobenzoyl moieties in 2-(2,6-difluorobenzoyl)pyridine creates the potential for intramolecular reactions, leading to the formation of new ring systems. While specific examples for this exact molecule are not prevalent in the literature, related structures have been shown to undergo such transformations.

For instance, intramolecular C-H arylation of pyridine derivatives with a palladium catalyst has been used to synthesize fused heteroaromatic compounds. nih.gov If a suitable C-H bond and a leaving group are appropriately positioned, an intramolecular cyclization could be envisioned.

Furthermore, under certain conditions, such as photochemical activation, intramolecular cyclization could potentially occur between the carbonyl oxygen and a C-H bond on the pyridine ring, or between the two aromatic rings.

Mechanistic Investigations of Key Transformations of 2-(2,6-Difluorobenzoyl)pyridine

The reactivity of 2-(2,6-difluorobenzoyl)pyridine is governed by the interplay of its constituent parts: the pyridine ring, the carbonyl group, and the 2,6-difluorophenyl moiety. Mechanistic investigations into the key transformations of this compound, while not extensively documented in dedicated studies, can be inferred from research on analogous systems. These transformations primarily involve nucleophilic attack at the carbonyl carbon and reactions involving the pyridine ring.

The electron-withdrawing nature of the pyridine ring and the two fluorine atoms on the phenyl ring significantly influences the electrophilicity of the carbonyl carbon. The fluorine atoms, through their strong inductive effect, enhance the partial positive charge on the carbonyl carbon, making it more susceptible to nucleophilic attack. However, the steric hindrance imposed by the ortho-fluorine atoms can also play a role in modulating the accessibility of the carbonyl group to incoming nucleophiles.

Nucleophilic Acyl Substitution: A Concerted or Stepwise Mechanism?

The reaction of acyl chlorides with pyridine has been a subject of computational studies to elucidate the mechanism of nucleophilic acyl substitution. researchgate.netnih.govscispace.com These studies provide a framework for understanding the potential reaction pathways for 2-(2,6-difluorobenzoyl)pyridine.

Density functional theory (DFT) calculations on the reaction of acyl chlorides with pyridine suggest that the reaction can proceed through different mechanistic pathways, including a concerted mechanism and a stepwise mechanism involving a tetrahedral intermediate. nih.gov The nature of the transition state and the reaction pathway is influenced by the substituents on both the acyl group and the nucleophile. nih.gov

For the reaction of pyridine with acyl chloride, a mixed orbital (SNm) transition state has been proposed, where the lowest unoccupied molecular orbital (LUMO) of the transition state is composed of mixed orbitals from both the nucleophile and the substrate. nih.gov The free energy barrier for such a reaction is influenced by the strength of the newly forming bond. scispace.com

In the case of 2-(2,6-difluorobenzoyl)pyridine, the strong electron-withdrawing effect of the 2,6-difluoro-substituted phenyl ring is expected to stabilize the negative charge on the oxygen atom in the tetrahedral intermediate, should one form. This stabilization could favor a stepwise mechanism. Conversely, the steric bulk of the difluorobenzoyl group might favor a more concerted pathway to alleviate steric strain in the transition state.

Table 1: Calculated Parameters for Nucleophilic Substitution Reactions of Acyl Chlorides with Pyridine

| Reactant System | Proposed Mechanism | Calculated Free Energy Barrier (kcal/mol) in Dichloromethane | Key Transition State Features |

| CH₃COCl + Pyridine | SNm | 13.8 | Mixing of pyridine and acyl chloride orbitals in the LUMO |

| CH₃COCl + Pyridine | SNσ (in-plane attack) | 29.5 | Longer C-N and C-Cl bond lengths compared to SNm |

Data sourced from computational studies on related systems and presented here for illustrative purposes. nih.gov

The table above, derived from studies on simpler acyl chlorides, illustrates how different attack trajectories lead to significantly different energy barriers. While direct computational data for 2-(2,6-difluorobenzoyl)pyridine is not available, these findings suggest that the reaction mechanism is sensitive to subtle electronic and steric factors.

Role of the Pyridine Ring: Nucleophilicity and Beyond

The pyridine nitrogen in 2-(2,6-difluorobenzoyl)pyridine can act as a nucleophile or a base, influencing the course of reactions. In the context of nucleophilic acyl substitution, the pyridine moiety itself does not directly participate in the substitution at the carbonyl carbon but can be involved in subsequent or side reactions.

Studies on nucleophilic substitution at unsaturated carbon centers by pyridine have shown that the reaction mechanism can be complex. researchgate.netnih.govscispace.com For instance, in reactions with certain substrates, pyridine can form N-(trifluoromethylsulfonyl) pyridinium triflate, which then acts as the actual triflating reagent. researchgate.net

Mechanistic Insights from Spectroscopic and Kinetic Studies

Furthermore, spectroscopic techniques such as time-resolved infrared (TRIR) spectroscopy have been employed to study the excited states and reactive intermediates of related benzoylpyridine complexes, although these studies often focus on photochemical properties rather than thermal reaction mechanisms.

In the absence of direct experimental data, computational chemistry remains a powerful tool for predicting the most likely reaction pathways and transition state structures for the key transformations of 2-(2,6-difluorobenzoyl)pyridine. Such studies would be invaluable in providing a more definitive understanding of its reactivity and mechanistic intricacies.

Coordination Chemistry of 2 2,6 Difluorobenzoyl Pyridine and Its Analogs

Ligand Design and Potential Coordination Modes

The design of ligands based on the 2-benzoylpyridine (B47108) framework is centered around the strategic placement of donor atoms to achieve specific coordination geometries and complex stabilities. The presence of a pyridine (B92270) ring and a benzoyl group provides a robust platform for creating ligands with tunable properties.

The fundamental coordination ability of 2-(2,6-difluorobenzoyl)pyridine and its analogs stems from the lone pair of electrons on the pyridine nitrogen atom and the carbonyl oxygen atom. This arrangement allows the ligand to act as a neutral bidentate N,O-chelating agent, forming a stable five-membered ring with a metal center. bohrium.comresearchgate.net The interaction of 2-benzoylpyridine with first-row transition metal ions has demonstrated that it can function as either a monodentate or a bidentate ligand, depending on factors such as the metal ion, the counter-ion, and the solvent used. bohrium.com

In its bidentate mode, the ligand coordinates through both the pyridine nitrogen and the carbonyl oxygen. This chelation is a common feature in complexes with various transition metals. researchgate.net The electron-withdrawing nature of the two fluorine atoms in 2-(2,6-difluorobenzoyl)pyridine is anticipated to decrease the basicity of the carbonyl oxygen, potentially weakening the M-O bond compared to its non-fluorinated counterpart. However, chelation can still be a dominant coordination mode.

Alternatively, the ligand can act as a monodentate donor, coordinating solely through the more basic pyridine nitrogen atom. This behavior is often observed when the metal center has a strong preference for nitrogen donors or when steric hindrance prevents the carbonyl group from approaching the metal. bohrium.com

The 2-benzoylpyridine scaffold serves as a foundational block for constructing more complex, multidentate ligands. By introducing additional functional groups, the coordination capabilities can be expanded significantly. For example, derivatives like 2-benzoylpyridine hydrazones and thiosemicarbazones introduce additional nitrogen and, in the case of thiosemicarbazones, sulfur donor atoms, leading to tridentate or even tetradentate ligands. researchgate.netmdpi.comresearchgate.net

Formation of Metal Complexes

The versatile coordination modes of 2-(2,6-difluorobenzoyl)pyridine and its analogs facilitate the formation of complexes with a broad spectrum of metals, including transition metals and potentially main group metals.

A significant body of research exists on the coordination of 2-benzoylpyridine and its derivatives with transition metals. wikipedia.org Complexes with first-row transition metals such as copper(II), nickel(II), zinc(II), and iron(III) have been synthesized and characterized. bohrium.commdpi.com For example, copper(II) and zinc(II) complexes with 2-benzoylpyridine-methyl hydrazone have been structurally characterized, confirming the N,O-chelation of the ligand. researchgate.net

Palladium(II) and gold(III) also form complexes with 2-benzoylpyridine analogs, often through a process called cyclometallation, where an ortho-carbon on the phenyl ring is deprotonated and bonds directly to the metal, forming a C,N-chelate. mdpi.commdpi.com This κ²-N(1),C(6') coordination mode is well-documented for ligands like 2-phenylpyridine (B120327) and its derivatives, including 2-benzoylpyridine. mdpi.commdpi.com The formation of such organometallic compounds highlights the reactivity of the benzoyl moiety beyond simple oxygen donation.

The table below summarizes some of the characterized transition metal complexes with ligands derived from 2-benzoylpyridine.

| Metal Ion | Ligand Derivative | Formula of Complex | Coordination Mode | Reference |

| Copper(II) | 2-Benzoylpyridine 4-allylthiosemicarbazone | [Cu(L)Cl]2 | N,S-bridging, N,N-chelate | mdpi.com |

| Nickel(II) | 2-Benzoylpyridine 4-allylthiosemicarbazone | Ni(HL)22·H2O | N,N,S-tridentate | mdpi.com |

| Zinc(II) | 2-Benzoylpyridine 4-allylthiosemicarbazone | [Zn(L)2]·0.125H2O | N,N,S-tridentate | mdpi.com |

| Iron(III) | 2-Benzoylpyridine 4-allylthiosemicarbazone | [Fe(L)2]Cl | N,N,S-tridentate | mdpi.com |

| Palladium(II) | 2-Benzoylpyridine N-methyl-N-phenylhydrazone | [LPd(OAc)] | N(py),N(im),C-terdentate | rsc.org |

| Copper(II) | 2-Benzoylpyridine-methyl hydrazone | [Cu(HBzMe)Cl2] | N(py),N(im),O-tridentate | researchgate.net |

| Zinc(II) | 2-Benzoylpyridine-methyl hydrazone | [Zn(HBzMe)Cl2] | N(py),N(im),O-tridentate | researchgate.net |

Table 1: Examples of Transition Metal Complexes with 2-Benzoylpyridine Derivatives.

The coordination chemistry of 2-benzoylpyridine derivatives with main group metals is less explored than that with transition metals. However, interactions are certainly possible. The Lewis basicity of the nitrogen and oxygen atoms allows for the formation of adducts with Lewis acidic main group elements. For instance, lithium salts have been shown to interact with (amino)pyridyl-phosphines, which contain a pyridine nitrogen donor similar to the one in the title compound. researchgate.net

Theoretical studies on the interaction of main group metals from group 2 (Be to Ba) with benzene (B151609) have shown that stable complexes can form through electrostatic interactions and charge transfer. nih.gov While this involves a π-system rather than specific donor atoms, it suggests that the benzoyl ring of 2-(2,6-difluorobenzoyl)pyridine could engage in weaker interactions. More likely, the hard Lewis acids from the main group would preferentially coordinate to the hard oxygen and borderline nitrogen donor atoms of the ligand. The formation of complexes would depend on the specific main group element, its oxidation state, and the reaction conditions.

Spectroscopic Characterization of Metal Complexes

Spectroscopic techniques are essential for elucidating the structure and bonding in metal complexes of 2-(2,6-difluorobenzoyl)pyridine and its analogs. Infrared (IR), Nuclear Magnetic Resonance (NMR), and UV-Visible (UV-Vis) spectroscopy are particularly informative.

Upon coordination to a metal ion, characteristic shifts in the vibrational frequencies of the ligand are observed in the IR spectrum. A key indicator of N,O-chelation is the shift of the C=O stretching frequency (ν(C=O)) to a lower wavenumber. bohrium.com This shift signifies a weakening of the C=O bond due to the donation of electron density from the oxygen to the metal center. Similarly, changes in the pyridine ring vibrations can confirm the coordination of the nitrogen atom.

NMR spectroscopy, including ¹H and ¹³C NMR, is used to characterize the structure of these complexes, particularly with diamagnetic metal ions like zinc(II). mdpi.comresearchgate.net The chemical shifts of the protons and carbons near the coordination sites are affected by the metal-ligand interaction.

UV-Vis electronic spectroscopy provides insights into the electronic structure and coordination environment of the metal ion in the complex. bohrium.com The d-d transitions and charge-transfer bands are sensitive to the ligand field and the geometry of the complex. Furthermore, some complexes of 2-benzoylpyridine derivatives exhibit fluorescence, and the complexation with metal ions can significantly alter these fluorescence properties, which can be used for sensing applications. nih.gov

The table below provides a summary of typical spectroscopic changes observed upon complexation of 2-benzoylpyridine analogs.

| Spectroscopic Technique | Observed Change Upon Complexation | Information Gained | Reference |

| Infrared (IR) Spectroscopy | Decrease in ν(C=O) frequency | Coordination of the carbonyl oxygen | bohrium.com |

| Infrared (IR) Spectroscopy | Shifts in pyridine ring vibrations | Coordination of the pyridine nitrogen | bohrium.com |

| UV-Visible Spectroscopy | Appearance of new d-d and charge-transfer bands | Electronic structure and geometry of the complex | bohrium.com |

| Fluorescence Spectroscopy | Quenching or enhancement of fluorescence | Confirmation of metal-ligand interaction | nih.gov |

| NMR Spectroscopy | Shifts in proton and carbon signals near donor atoms | Confirmation of coordination sites in solution | mdpi.comresearchgate.net |

Table 2: Spectroscopic Characterization of Metal Complexes of 2-Benzoylpyridine Analogs.

Infrared and UV-Vis Spectroscopy in Complexation Studies

Infrared (IR) and Ultraviolet-Visible (UV-Vis) spectroscopy are fundamental tools for investigating the formation and nature of metal complexes. In the context of ligands like 2-(2,6-Difluorobenzoyl)pyridine, these techniques provide crucial information about the coordination mode.

Infrared (IR) Spectroscopy is particularly sensitive to changes in the vibrational frequencies of functional groups upon coordination to a metal ion. For ligands containing a carbonyl group (C=O), a shift in the C=O stretching frequency is a key indicator of coordination. A decrease in this frequency typically suggests that the carbonyl oxygen is involved in bonding with the metal center. This is because coordination weakens the C=O bond, resulting in a lower vibrational energy. Similarly, changes in the vibrational modes of the pyridine ring can indicate the participation of the pyridine nitrogen in complexation. For instance, in studies of 2,6-bis(2,6-diethylphenyliminomethyl)pyridine complexes with cobalt(II), nickel(II), copper(II), and zinc(II), shifts in the C=N stretching frequency in the IR spectra confirmed the coordination of the imine nitrogen atoms to the metal centers. nih.gov

UV-Visible (UV-Vis) Spectroscopy provides insights into the electronic transitions within the ligand and the resulting complex. The coordination of a ligand to a metal ion can lead to shifts in the absorption bands of the ligand (hypsochromic or bathochromic shifts) and the appearance of new bands corresponding to metal-ligand charge transfer (MLCT) or d-d transitions in the metal center. nih.gov For example, the formation of complexes between pyridine-2,6-dicarboxamide derivatives and metal ions can result in noticeable changes in their UV-Vis spectra, indicating the engagement of the pyridine and amide groups in coordination. mdpi.com The electronic spectra of transition metal complexes with ligands like 2,6-dibenzoyl pyridine dihydrazone have been used to infer the geometry around the metal ion, with different numbers and positions of d-d transition bands suggesting octahedral or other geometries.

| Spectroscopic Technique | Key Observables in Complexation | Typical Inferences |

| Infrared (IR) | Shift in C=O stretching frequency | Coordination of the carbonyl oxygen |

| Shift in pyridine ring vibrations | Coordination of the pyridine nitrogen | |

| UV-Visible (UV-Vis) | Shift in ligand absorption bands | Ligand participation in complexation |

| Appearance of new absorption bands | Metal-ligand charge transfer, d-d transitions |

NMR Spectroscopy for Ligand-Metal Interactions

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for studying the structure and dynamics of coordination compounds in solution. Both ¹H and ¹³C NMR provide detailed information about the electronic environment of the ligand's nuclei.

Upon complexation, the chemical shifts of protons and carbons in the vicinity of the coordination sites are expected to change significantly. For a ligand like 2-(2,6-Difluorobenzoyl)pyridine, the protons and carbons of the pyridine ring and the benzoyl group would be particularly affected. The magnitude and direction of these shifts can provide evidence for the coordination of the pyridine nitrogen and/or the carbonyl oxygen. For instance, in the study of silver(I) complexes with 2',6'-difluoro-2,3'-bipyridine, an analog of the target compound, ¹H NMR spectroscopy was used to characterize the ligand and its complex. nih.gov Similarly, the successful synthesis of pyridine-2,6-dicarboxamide derivatives was confirmed using NMR spectroscopy, where the chemical shifts provided evidence for the formation of the desired products. mdpi.com

X-ray Crystallographic Analysis of Coordination Compounds

For complexes of 2-(2,6-Difluorobenzoyl)pyridine, X-ray crystallography would reveal whether the ligand acts as a monodentate or bidentate chelating agent. It would also show the precise coordination environment of the metal ion (e.g., tetrahedral, square planar, octahedral) and how multiple ligand molecules or other co-ligands are arranged.

| Compound | Metal Ion | Coordination Geometry | Key Structural Features | Reference |

| [Ag(CF₃SO₃)(C₁₀H₆F₂N₂)₂] | Ag(I) | Distorted trigonal-planar | Coordinated to two pyridine N atoms | nih.gov |

| [Pt(C₁₀H₅F₂N₂)(C₅H₇O₂) ] | Pt(II) | Distorted square-planar | C,N-chelation by the bipyridine ligand | researchgate.net |

| Thallium(III) complexes with pyridine-2,6-dicarboxylate | Tl(III) | Disordered square anti-prismatic or distorted tricapped triangular prism | Tridentate coordination through two O and one N atom | nih.gov |

| Cobalt(II), Nickel(II), Copper(II), Zinc(II) complexes with 2,6-bis(2,6-diethylphenyliminomethyl)pyridine | Co(II), Ni(II), Cu(II), Zn(II) | Heptacoordinated | Tridentate ligand with chelating nitrate | nih.gov |

Spectroscopic Characterization and Structural Elucidation

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful analytical technique that provides detailed information about the molecular structure of a compound. For 2-(2,6-difluorobenzoyl)pyridine, various NMR studies, including ¹H, ¹³C, and ¹⁹F NMR, have been instrumental in elucidating its structure.

Proton Nuclear Magnetic Resonance (¹H NMR) Studies

Proton NMR (¹H NMR) spectroscopy of 2-(2,6-difluorobenzoyl)pyridine reveals characteristic signals for the protons in both the pyridine (B92270) and the difluorobenzoyl rings. The chemical shifts (δ) are influenced by the electron-withdrawing effects of the fluorine atoms and the carbonyl group.

A representative ¹H NMR spectrum of a similar compound, 2-phenylpyridine (B120327), in deuterated chloroform (B151607) (CDCl₃) shows signals in the aromatic region. The protons on the pyridine ring typically appear at distinct chemical shifts, with the proton at the 6-position being the most deshielded. For instance, in 2-phenylpyridine, the proton signals are observed as multiplets in the range of δ 7.15-8.83 ppm. rsc.org The specific chemical shifts and coupling constants for the protons in 2-(2,6-difluorobenzoyl)pyridine would be expected to show a complex pattern due to spin-spin coupling between adjacent protons and through-space coupling with the fluorine atoms.

Table 1: Representative ¹H NMR Data for Pyridine Derivatives

| Compound | Solvent | Chemical Shift (δ) ppm |

|---|---|---|

| 2-Phenylpyridine | CDCl₃ | 8.83–8.60 (m, 1H), 8.11–7.91 (m, 2H), 7.84–7.65 (m, 2H), 7.55–7.48 (m, 2H), 7.47–7.40 (m, 1H), 7.37–7.15 (m, 1H) rsc.org |

| 2,6-Difluoropyridine (B73466) | CDCl₃ | 7.92 (m), 6.84 (m) chemicalbook.com |

| Pyridine | CDCl₃ | 8.60 (m), 7.68 (m), 7.29 (m) hmdb.ca |

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Studies

Carbon-13 NMR (¹³C NMR) provides information about the carbon skeleton of the molecule. In 2-(2,6-difluorobenzoyl)pyridine, the carbon atoms of both aromatic rings and the carbonyl carbon can be identified. The carbon atoms directly bonded to the fluorine atoms exhibit characteristic splitting patterns due to carbon-fluorine coupling.

For comparison, the ¹³C NMR spectrum of 2-phenylpyridine in CDCl₃ shows signals at δ 157.4, 149.6, 139.4, 136.7, 128.9, 128.7, 126.9, 122.1, and 120.6 ppm. rsc.org In the case of 2-(2,6-difluorobenzoyl)pyridine, the signals for the carbons in the difluorobenzoyl ring would be significantly influenced by the strong electronegativity of the fluorine atoms, leading to downfield shifts for the carbons directly attached to them and observable C-F coupling constants.

Table 2: Representative ¹³C NMR Data for Pyridine Derivatives

| Compound | Solvent | Chemical Shift (δ) ppm |

|---|---|---|

| 2-Phenylpyridine | CDCl₃ | 157.4, 149.6, 139.4, 136.7, 128.9, 128.7, 126.9, 122.1, 120.6 rsc.org |

| 2,6-Difluoropyridine | - | 163.1 (dd, J=240.2, 7.9 Hz), 143.1 (t, J=16.0 Hz), 107.5 (d, J=4.3 Hz) |

| Pyridine | Various | C-2/6: 149.7-150.7, C-3/5: 123.6-124.7, C-4: 135.7-136.1 researchgate.net |

Fluorine-19 Nuclear Magnetic Resonance (¹⁹F NMR) Studies

Fluorine-19 NMR (¹⁹F NMR) is a highly sensitive technique for the characterization of organofluorine compounds. thermofisher.com For 2-(2,6-difluorobenzoyl)pyridine, the ¹⁹F NMR spectrum would show signals corresponding to the two fluorine atoms on the benzoyl ring. The chemical shift of these fluorine atoms provides information about their electronic environment. ucsb.edu The presence of two equivalent fluorine atoms at the 2- and 6-positions of the benzoyl ring would typically result in a single signal in the ¹⁹F NMR spectrum, unless restricted rotation around the C-C bond between the carbonyl group and the phenyl ring makes them magnetically non-equivalent. The chemical shifts are reported relative to a standard, commonly trichlorofluoromethane (B166822) (CFCl₃). colorado.edu

The analysis of fluoro-containing pyridines by ¹⁹F NMR is a valuable method for their identification. fluorine1.ru The chemical shifts and coupling constants in the ¹⁹F NMR spectra are dependent on the substitution pattern and the solvent used. fluorine1.ru

Multi-dimensional NMR Techniques for Complex Structures

For complex molecules like 2-(2,6-difluorobenzoyl)pyridine, one-dimensional NMR spectra can sometimes be difficult to interpret fully due to overlapping signals. In such cases, multi-dimensional NMR techniques such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) are employed. These techniques help to establish correlations between different nuclei (¹H-¹H, ¹H-¹³C) and thus provide unambiguous assignments of all proton and carbon signals, confirming the connectivity of the atoms within the molecule. The use of a mixture of deuterated dimethyl sulfoxide (B87167) (DMSO-d6) and pyridine-d5 (B57733) has been shown to improve the resolution of 2D NMR spectra for complex organic structures. rsc.org

Vibrational Spectroscopy

Vibrational spectroscopy, particularly Infrared (IR) spectroscopy, provides information about the functional groups present in a molecule.

Infrared (IR) Spectroscopy

The IR spectrum of 2-(2,6-difluorobenzoyl)pyridine is expected to show characteristic absorption bands for the carbonyl group (C=O), the C-F bonds, and the aromatic C-H and C=C bonds. The carbonyl stretching vibration is typically observed in the region of 1600-1800 cm⁻¹. The exact position of this band can provide information about the electronic environment of the carbonyl group. The C-F stretching vibrations usually appear in the region of 1000-1400 cm⁻¹.

For example, the IR spectrum of 2-vinylpyridine (B74390) shows characteristic bands for the C=C and C=N stretching vibrations of the pyridine ring. chemicalbook.com In 2-(2,6-difluorobenzoyl)pyridine, the strong absorption from the C=O stretch and the C-F stretches would be key diagnostic peaks.

Table 3: Representative IR Data for Related Compounds

| Compound | Key Vibrational Frequencies (cm⁻¹) |

|---|---|

| 2,6-Difluoropyridine | Characteristic bands for C-F and pyridine ring vibrations. nih.gov |

| 2-Vinylpyridine | Bands corresponding to vinyl group and pyridine ring. chemicalbook.com |

Raman Spectroscopy

Detailed experimental Raman spectra for 2-(2,6-Difluorobenzoyl)pyridine are not widely available in the cited literature. However, the expected Raman shifts can be inferred from the analysis of its constituent fragments: the 2,6-difluorophenyl group and the pyridin-2-yl ketone moiety.

The Raman spectrum would be characterized by vibrational modes of the pyridine ring and the difluorinated benzene (B151609) ring. Studies on related pyridine derivatives, such as 2,6-di(pyridin-2-yl)pyrazine and various terpyridine complexes, demonstrate that Raman spectroscopy is a powerful tool for probing the electronic structure of both ground and excited states. rsc.orgmdpi.com For instance, the vibrational modes of the pyridine ring are sensitive to substitution and coordination.

Furthermore, research on 2-hydroxy-5-methyl-3-nitro pyridine highlights the assignment of specific vibrational modes based on the analysis of FTIR and laser Raman spectra. rsc.org In the case of 2-(2,6-Difluorobenzoyl)pyridine, one would expect to observe characteristic C-F stretching and deformation modes from the difluorobenzoyl group, in addition to the distinct ring breathing and stretching vibrations of the pyridine and benzene rings. The carbonyl (C=O) stretch of the ketone linker would also present a prominent band, the position of which would be influenced by the electronic effects of the attached aromatic rings. Theoretical calculations, such as those performed for 3-pentyl-2,6-diphenylpiperidin-4-one using Density Functional Theory (DFT), could provide a reliable prediction of the Raman active modes for 2-(2,6-Difluorobenzoyl)pyridine. nih.gov

Mass Spectrometry (MS) for Structural Confirmation

While specific mass spectrometry data for 2-(2,6-Difluorobenzoyl)pyridine is not detailed in the provided search results, the technique is crucial for confirming the molecular weight and fragmentation pattern of the compound. For the related compound, Phenyl(pyridin-2-yl)methanone, which has a molecular formula of C₁₂H₉NO, the exact mass can be readily determined. bldpharm.com

For 2-(2,6-Difluorobenzoyl)pyridine (C₁₂H₇F₂NO), high-resolution mass spectrometry (HRMS) would be expected to yield a molecular ion peak [M+H]⁺ corresponding to a calculated mass of 219.0546 g/mol . The fragmentation pattern in the mass spectrum would likely involve the cleavage of the bond between the carbonyl group and the pyridine ring, or between the carbonyl group and the difluorophenyl ring, leading to characteristic fragment ions. For example, fragments corresponding to the pyridin-2-ylcarbonyl cation and the 2,6-difluorobenzoyl cation would be anticipated. The isotopic pattern, particularly for fragments containing carbon, would further aid in confirming the elemental composition.

Electronic Spectroscopy and Photophysical Properties

The electronic absorption and emission properties of 2-(2,6-Difluorobenzoyl)pyridine are determined by the electronic transitions within its aromatic system. Although direct photophysical data for this specific molecule is scarce in the literature, insights can be drawn from studies on structurally related compounds.

For example, the photophysical properties of 2,6-diphenylpyridine-based fluorophores have been investigated, revealing that their absorption and emission spectra are influenced by intramolecular charge transfer (ICT) phenomena. researchgate.net Similarly, the photophysics of 2,6-distyrylpyridine derivatives have been explored, detailing the kinetics of their excited states. rsc.org

Research on a silver(I) complex containing a 2',6'-difluoro-2,3'-bipyridine ligand shows a broad emission band between 400 nm and 550 nm in solution, which is attributed to ligand-centered π–π* transitions. nih.gov The free 2',6'-difluoro-2,3'-bipyridine ligand itself has an emission maximum around 450 nm, with a triplet energy (T₁) of 2.82 eV. nih.gov This suggests that the 2,6-difluorophenyl and pyridine moieties in 2-(2,6-Difluorobenzoyl)pyridine would give rise to absorption bands in the UV region, corresponding to π–π* and n–π* transitions. The presence of the electron-withdrawing fluorine atoms and the carbonyl group would likely influence the energy of these transitions and the resulting photoluminescence properties, making it a candidate for applications in materials science, such as in organic light-emitting diodes (OLEDs). nih.govresearchgate.net

Computational and Theoretical Chemistry Studies

Quantum Chemical Calculations

Quantum chemical calculations, including Density Functional Theory (DFT) and ab initio methods, have been instrumental in elucidating the fundamental properties of 2-(2,6-difluorobenzoyl)pyridine and related structures.

Density Functional Theory (DFT) Studies

DFT has been widely employed to investigate the molecular and electronic properties of pyridine (B92270) derivatives. For instance, DFT calculations at the B3LYP/6-311++G(d,p) level of theory have been used to optimize the ground-state geometry of related pyridine-containing molecules and to calculate electronic properties such as excitation energies and HOMO-LUMO gap energies. researchgate.net Such studies are crucial for understanding the reactivity and potential applications of these compounds in areas like dye-sensitized solar cells. dergipark.org.tr

In a broader context, DFT studies on pyridine dicarboxylic acids have been conducted to evaluate their corrosion inhibition capabilities. electrochemsci.org These calculations help in understanding the relationship between quantum chemical parameters and inhibition efficiencies. electrochemsci.org The B3LYP functional with a 6-311G(d,p) basis set is a common choice for these investigations. electrochemsci.org Furthermore, DFT has been used to study the adsorption of pyridine on silicon surfaces, providing insights into the formation of different chemical species. aps.org

The vibrational frequencies of related molecules, such as pyridine-2,6-dicarbonyl dichloride, have been calculated using DFT methods with the 6-311+G(d,p) basis set, showing good agreement with experimental FT-IR and FT-Raman spectra. researchgate.net Similarly, DFT has been used to analyze the molecular structure and spectroscopic data (IR, 1H-NMR, and 13C-NMR) of other substituted pyridines. nih.govnih.gov

Table 1: Representative DFT Functionals and Basis Sets Used in Pyridine Studies

| Study Focus | DFT Functional | Basis Set | Reference |

| Electronic Properties of a Platinum Complex | B3LYP | 6-311++G(d,p) | researchgate.net |

| Corrosion Inhibition of Pyridine Dicarboxylic Acids | B3LYP | 6-311G(d,p) | electrochemsci.org |

| Adsorption of Pyridine on Si(001) | B3LYP | 6-311G* (C, N, Si), 6-31G* (H) | aps.org |

| Vibrational Analysis of Pyridine-2,6-dicarbonyl dichloride | B3LYP | 6-311+G(d,p) | researchgate.net |

| Structural and Spectroscopic Analysis of Pyridine Derivatives | B3LYP | 6-31G(d,p) | nih.gov |

Ab Initio Calculations

Ab initio calculations, which are based on first principles of quantum mechanics without empirical parameters, have also been applied to study pyridine and its derivatives. Hartree-Fock (HF) methods, a fundamental type of ab initio calculation, have been used alongside DFT to investigate vibrational frequencies and optimized molecular structures. researchgate.netresearchgate.net For example, the vibrational frequencies of pyridine-2,6-dicarbonyl dichloride were calculated using both HF and DFT methods. researchgate.net

Ab initio calculations have been employed to study the inner-shell ionizations and excitations of pyridine clusters. stanford.edu These studies have revealed shifts in transition energies depending on the cluster size, providing insights into intermolecular interactions. stanford.edu The MP2/6-311G** level of theory has been used to optimize the geometries of pyridine dimers and trimers. stanford.edu

Conformational Analysis and Molecular Modeling

The conformation of a molecule, which describes the spatial arrangement of its atoms, is critical to its chemical and biological activity. Conformational analysis of difluorobenzaldehydes, which share structural similarities with the benzoyl portion of the target molecule, has been performed using both HF and DFT methods. researchgate.net These studies have identified different planar rotamers (O-cis and O-trans) and determined their relative energies. researchgate.net

For pyridine-2,6-dicarboxamide derivatives, crystallographic studies have revealed different conformations, including planar, semi-skew, and skew arrangements of the carboxamide groups relative to the pyridine ring. nih.gov These conformational differences are influenced by intramolecular hydrogen bonding and steric and electronic factors. nih.gov

Reaction Pathway and Transition State Calculations

Understanding the reaction pathways for the synthesis of pyridines is crucial for optimizing reaction conditions and yields. While specific transition state calculations for 2-(2,6-difluorobenzoyl)pyridine were not found in the provided results, general synthetic routes for pyridines have been extensively studied. These include condensation reactions of carbonyl compounds and cycloaddition reactions. baranlab.orgyoutube.com For instance, the synthesis of 2,6-difluoropyridine (B73466) can be achieved by reacting 2,6-dichloropyridine (B45657) with potassium fluoride (B91410) in dimethyl sulfoxide (B87167). google.com The synthesis of various substituted pyridines often involves multi-step reactions, including Wittig reactions, Staudinger reactions, and aza-Wittig reactions. organic-chemistry.org The synthesis of pyridine-2,6-dicarboxamides involves the reaction of the corresponding acyl chlorides with aromatic amines. mdpi.com

Spectroscopic Property Prediction and Validation

Theoretical calculations are a powerful tool for predicting and validating spectroscopic properties. DFT and ab initio methods have been successfully used to calculate the IR, Raman, and NMR spectra of pyridine derivatives. researchgate.netnih.govnih.gov For example, the vibrational frequencies of 2,6-distyrylpyridine have been calculated using both HF and B3LYP methods with the 6-31G(d) basis set, and the results were correlated with experimental data. nih.gov Similarly, time-dependent DFT (TD-DFT) calculations at the B3LYP/6-311++G(d,p) level have been used to compute the UV-Vis spectra and excitation energies of pyridine-anchored Schiff base molecules, which is essential for applications in dye-sensitized solar cells. dergipark.org.tr

Derivatives and Analogs of 2 2,6 Difluorobenzoyl Pyridine

Structural Modifications of the Pyridine (B92270) Ring

The pyridine ring is a common motif in pharmacologically active compounds, and its modification can significantly impact a molecule's properties. nih.gov In the context of 2-(2,6-difluorobenzoyl)pyridine, researchers have explored various substitutions and fusions of the pyridine ring to create novel derivatives.

One area of investigation involves the introduction of additional functional groups onto the pyridine ring. For example, the introduction of a difluoromethyl (CF2H) group at the meta- or para-position of pyridines has been achieved through regioselective methods. nih.gov This modification is of particular interest as the CF2H group can act as a bioisostere for alcohol, thiol, and amine groups. nih.gov Another approach involves the synthesis of 2-amino-4-aryl-3,5-dicarbonitrile-6-thiopyridines, which are recognized for a wide range of biological activities. nih.gov The synthesis of these complex pyridines often involves multicomponent condensation reactions. nih.gov

The transformation of the carbonyl linker is another strategy. Pyridine-2,6-dicarboxamide derivatives, for instance, are known chelating ligands for various cations and anions. mdpi.comresearchgate.net Symmetrical derivatives have been synthesized through the condensation of pyridine-2,6-dicarbonyl dichloride with various aromatic amines. researchgate.net Furthermore, imidazo[4,5-b]pyridines, which are aza-analogs of purines, have been synthesized from substituted pyridines. A series of 2,6-diphenyl substituted imidazo[4,5-b]pyridines were prepared using Suzuki cross-coupling to introduce phenyl groups at the 6-position of the pyridine scaffold. mdpi.com

| Modification Type | Example Derivative Class | Synthetic Approach | Key Research Finding | Reference |

| Ring Substitution | meta or para-difluoromethylated pyridines | Radical difluoromethylation | Regioselectivity can be switched between meta and para positions by acid treatment. nih.gov | nih.gov |

| Ring Substitution | 2-Amino-4-aryl-3,5-dicarbonitrile-6-thiopyridines | One-pot multicomponent reaction | The antibacterial activity is dependent on the derivative's structure and its interaction with bacterial lipopolysaccharide (LPS). nih.gov | nih.gov |

| Linker & Ring Modification | Pyridine-2,6-dicarboxamides | Condensation of acyl chlorides and aromatic amines | The molecular geometry reveals different conformations (planar, semi-skew, skew) depending on the substituents. mdpi.com | mdpi.com |

| Ring Fusion | 2,6-Disubstituted imidazo[4,5-b]pyridines | Suzuki cross-coupling | N-methyl derivative with a p-hydroxy substituted phenyl group at position 6 showed pronounced antiproliferative activity. mdpi.com | mdpi.com |

Structural Modifications of the Difluorobenzoyl Moiety

Alterations to the 2,6-difluorobenzoyl portion of the molecule have also been a key focus of research. These modifications aim to explore structure-activity relationships by changing the electronic and steric properties of the benzoyl group.

A significant area of study has been the replacement or modification of the fluorine atoms. While the parent compound contains a 2,6-difluoro substitution pattern, related research has explored other halogenation patterns or the introduction of different substituents on the phenyl ring. For instance, based on the structures of insecticidal chlorfenapyr (B1668718) and natural pyrrolomycins, various 2-benzoylpyrroles have been synthesized with different substituents on the benzene (B151609) ring to evaluate their insecticidal and acaricidal activities. nih.gov

Another important modification is the conversion of the ketone linker into other functional groups, such as an amide. Novel series of 3-substituted 2,6-difluorobenzamide (B103285) derivatives have been designed and synthesized as potential inhibitors of the bacterial protein FtsZ. nih.gov These derivatives feature chloroalkoxy, bromoalkoxy, or alkyloxy groups at the 3-position of the benzoyl ring. nih.gov

| Modification Type | Example Derivative | Synthetic Approach | Key Research Finding | Reference |

| Benzene Ring Substitution | 3-Chloroalkoxy-2,6-difluorobenzamide | Not detailed in abstract | Exhibited potent antibacterial activity against Bacillus subtilis and Staphylococcus aureus. nih.gov | nih.gov |

| Benzene Ring Substitution | 3-Bromoalkoxy-2,6-difluorobenzamide | Not detailed in abstract | Showed strong antibacterial activity with low minimum inhibitory concentrations (MICs). nih.gov | nih.gov |

| Linker Modification | 2,6-difluorobenzamide derivatives | Not detailed in abstract | Designed as FtsZ inhibitors for antibacterial applications. nih.gov | nih.gov |

| Analogous Structures | 2-Benzoylpyrroles | Multi-step synthesis | Substituents on the benzene ring influenced the degree of insecticidal activity against the oriental armyworm. nih.gov | nih.gov |

Synthesis and Investigation of Novel Derivatives

The synthesis of novel derivatives of 2-(2,6-difluorobenzoyl)pyridine and related structures is an active area of research, driven by the quest for new compounds with specific chemical and biological functions.

The synthesis of pyrrolo[2,3-b]pyridine derivatives, for example, has been undertaken to develop potent inhibitors of glycogen (B147801) synthase kinase-3β (GSK-3β) for potential application in treating Alzheimer's disease. nih.gov These studies have led to the identification of compounds with nanomolar inhibitory concentrations. nih.gov Another synthetic endeavor focused on creating thienylpyridyl- and thioether-containing acetamides as potential pesticides. mdpi.com The synthesis involved a multi-component reaction to create a key pyridinone intermediate, followed by chlorination and nucleophilic substitution. mdpi.com

The investigation of these new derivatives often involves a combination of chemical characterization and biological evaluation. For instance, newly synthesized pyridine derivatives were evaluated for their ability to inhibit cyclin-dependent kinase 2 (CDK2), with some compounds showing promising anti-proliferative activity against human cancer cell lines. mdpi.com Similarly, the synthesis of 2,6-disubstituted imidazo[4,5-b]pyridines was followed by in vitro testing of their antiproliferative activity, revealing that specific substitution patterns led to potent effects and induced cell cycle arrest in cancer cells. mdpi.com

These examples underscore a common theme in the field: the rational design and synthesis of novel derivatives based on the 2-(2,6-difluorobenzoyl)pyridine scaffold or its bioisosteric analogs, followed by rigorous investigation to elucidate their properties and potential applications.

Catalytic Applications of 2 2,6 Difluorobenzoyl Pyridine and Its Derivatives

Organocatalysis

While specific research on the direct use of 2-(2,6-difluorobenzoyl)pyridine as an organocatalyst is not extensively documented, the broader class of pyridine (B92270) derivatives plays a significant role in organocatalysis. Pyridine-based structures are utilized in various catalytic transformations, often leveraging the nucleophilic and basic properties of the nitrogen atom.

A notable example of organocatalysis involving pyridine derivatives is the photochemical functionalization of pyridines. In one reported method, a dithiophosphoric acid acts as a triple-function catalyst. It serves as a Brønsted acid for pyridine protonation, a single electron transfer (SET) reductant for the reduction of the resulting pyridinium (B92312) ion, and a hydrogen atom abstractor. This process generates pyridinyl radicals that can then couple with other radical species, demonstrating a novel approach to C(sp²)–C(sp³) bond formation. nih.gov

Furthermore, the development of covalent organic frameworks (COFs) incorporating pyridine N-oxide ylides showcases another innovative application in organocatalysis. These materials can spontaneously convert into biradical COFs, which have demonstrated efficiency as catalysts in the dehydrogenation of nitrogen heterocycles. researchgate.net The COF structure is crucial for stabilizing the biradical species, highlighting the potential of designing sophisticated pyridine-based materials for green catalysis. researchgate.net

Metal-Catalyzed Reactions Involving Pyridine-Based Ligands

Pyridine-based ligands are fundamental in metal-catalyzed reactions due to their ability to form stable complexes with a variety of metal centers. The electronic properties of the pyridine ring can be fine-tuned by substituents, which in turn influences the catalytic activity of the metal complex.

Derivatives of 2,6-bis(1,2,3-triazol-4-yl)pyridine (btp) have emerged as versatile terdentate ligands in coordination chemistry. rsc.org These ligands are synthesized via a "click" reaction and have been used to create complexes with both d- and f-block metals. rsc.org The resulting coordination complexes have shown potential in various applications, including catalysis. rsc.org

Iron complexes featuring polypyridine ligands have been investigated for the electrochemical reduction of CO2. For instance, an iron complex with a 6-(1,1-di(pyridin-2-yl)ethyl)-2,2′:6′,2″-terpyridine (tpyPY2Me) ligand demonstrates metal-ligand cooperativity. berkeley.edu This cooperation facilitates strong exchange coupling between the redox-active ligand and the iron(II) center, enabling the complex to accept two electrons at significantly more positive potentials than analogous zinc complexes. berkeley.edu This property allows for the highly selective electrocatalytic reduction of CO2 to CO at low overpotentials. berkeley.edu

The following table summarizes the performance of different metal-ligand systems in electrochemical reductions, highlighting the importance of the ligand structure.

| Complex | Ligand Type | Reduction Potential (vs Fc/Fc+) | Catalytic Activity |

| [Fe(tpyPY2Me)]²⁺ | Redox-active polypyridine | Two reversible one-electron waves | High selectivity for CO₂ reduction |

| [Zn(tpyPY2Me)]²⁺ | Redox-active polypyridine | Second reduction at potentials 640 mV more negative than the iron analog | - |

| [Fe(PY5Me₂)(CH₃CN)]²⁺ | Redox-innocent pentapyridine | Irreversible reduction between -2.0 and -2.5 V | Catalyst decomposition |

| [Zn(PY5Me₂)(CH₃CN)]²⁺ | Redox-innocent pentapyridine | Irreversible reduction between -2.0 and -2.5 V | Catalyst decomposition |

Data sourced from a study on metal-ligand cooperativity in CO2 reduction. berkeley.edu

Role as Ligands in Homogeneous Catalysis

In homogeneous catalysis, the design of the ligand is paramount for controlling the reactivity and selectivity of the metal catalyst. Pyridine-2,6-dicarboxamide derivatives are known to act as chelating ligands for various metal cations, including copper, cobalt, iron, nickel, and palladium. mdpi.com The ability of these scaffolds to coordinate with metals makes them promising candidates for the development of new catalytic systems. mdpi.com

Late-transition-metal complexes with 2,6-bis(2-phosphaethenyl)pyridine ligands have also been synthesized and studied for their catalytic properties. scilit.com These pincer-type ligands create a well-defined coordination sphere around the metal center, which can lead to highly active and selective catalysts for various organic transformations. scilit.com

Applications in Heterogeneous Catalysis

The immobilization of pyridine-based catalysts onto solid supports is a key strategy in heterogeneous catalysis, offering advantages such as catalyst recyclability and ease of product separation. The synthesis of pyridine derivatives can be achieved using heterogeneous catalysts. For example, zeolite ZSM-5 has been used in the gas-phase cyclocondensation of aldehydes and ammonia (B1221849) to produce pyridine bases. inlibrary.uz More recently, various heterogeneous nanocatalysts have been employed for the multicomponent synthesis of 1,4-dihydropyridines and 2,4,6-triarylpyridine derivatives. cofc.edu

Furthermore, pyridine-3,5-dicarbonitrile (B74902) derivatives have been explored in the field of photocatalysis. When aggregated into nanofibers, a specific derivative promoted the photocatalytic production of H₂, while its amorphous nanosphere form produced hydrogen peroxide. beilstein-journals.org This demonstrates how the morphology of the catalyst material can dictate the reaction pathway. beilstein-journals.org

The following table provides examples of heterogeneous catalytic systems for pyridine synthesis.

| Catalyst | Reaction Type | Main Product(s) |

| Zeolite ZSM-5 | Gas-phase cyclocondensation of aldehydes and ammonia | Pyridine bases |

| Heterogeneous nanocatalysts | Multicomponent synthesis | 1,4-dihydropyridines, 2,4,6-triarylpyridines |

| Cu/NCNTs | Synthesis of pyridine derivatives | Pyridine derivatives |

This table summarizes information from various sources on heterogeneous catalysis. inlibrary.uzcofc.edu

Q & A

Basic Questions

Q. What are the common synthetic routes for 2-(2,6-Difluorobenzoyl)pyridine, and how can reaction efficiency be optimized?

- Methodological Answer : Synthesis typically involves Friedel-Crafts acylation or coupling reactions between pyridine derivatives and 2,6-difluorobenzoyl chloride. Key steps include:

- Use of Lewis acids (e.g., AlCl₃) as catalysts for acylation .

- Monitoring reaction progress via thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC) to optimize reaction time and yield .

- Purification via recrystallization or column chromatography to isolate the product. Reaction efficiency can be enhanced by controlling temperature (e.g., 0–5°C for acyl chloride reactions) and using anhydrous solvents to minimize hydrolysis .

Q. Which spectroscopic and chromatographic techniques are critical for characterizing 2-(2,6-Difluorobenzoyl)pyridine?

- Methodological Answer :

- Nuclear Magnetic Resonance (NMR) : ¹H and ¹⁹F NMR confirm substitution patterns and fluorine positions .

- Mass Spectrometry (MS) : High-resolution MS validates molecular weight and fragmentation patterns .

- X-ray Crystallography : For solid-state structural elucidation (as demonstrated for structurally similar pyridine-oxazoline derivatives) .

- HPLC : Purity assessment (>95% purity is typical for research-grade material) .

Advanced Research Questions

Q. How does the electronic configuration of substituents influence the reactivity of 2-(2,6-Difluorobenzoyl)pyridine in cross-coupling reactions?

- Methodological Answer :

- The electron-withdrawing difluorobenzoyl group reduces electron density on the pyridine ring, making it less reactive in nucleophilic aromatic substitution. Computational studies (e.g., DFT calculations) can predict reactive sites by analyzing frontier molecular orbitals .

- Experimental validation: Use Suzuki-Miyaura coupling with palladium catalysts, optimizing conditions (e.g., ligand selection, solvent polarity) to enhance cross-coupling efficiency .

Q. What strategies resolve discrepancies in reported thermal stability data for 2-(2,6-Difluorobenzoyl)pyridine derivatives?

- Methodological Answer :

- Perform thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC) under standardized conditions (e.g., nitrogen atmosphere, 10°C/min heating rate) to assess decomposition temperatures .

- Compare results with computational predictions (e.g., molecular dynamics simulations) to identify outliers caused by impurities or polymorphic variations .

Q. How can molecular docking studies predict the biological targets of 2-(2,6-Difluorobenzoyl)pyridine derivatives?

- Methodological Answer :

- Use software like AutoDock Vina to model interactions with enzymes (e.g., kinases) or receptors. Key steps:

- Prepare the ligand (derivative) and target protein (PDB ID) for docking .

- Validate docking poses with experimental data (e.g., IC₅₀ values from enzyme inhibition assays).

- Example: Fluazuron, a related 2,6-difluorobenzoyl-containing insecticide, inhibits chitin synthesis via acetylcholinesterase binding .

Q. What challenges arise in establishing structure-activity relationships (SAR) for 2-(2,6-Difluorobenzoyl)pyridine analogs in antimicrobial research?

- Methodological Answer :

- Synthetic Complexity : Introducing substituents (e.g., halogens, methoxy groups) requires multi-step synthesis, complicating SAR analysis .

- Data Interpretation : Use multivariate statistical tools (e.g., principal component analysis) to correlate structural descriptors (e.g., logP, polar surface area) with bioactivity .

- Biological Variability : Standardize antimicrobial assays (e.g., MIC testing against Gram-positive/negative strains) to minimize experimental noise .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.